molecular formula C13H24N2O4 B7984964 [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7984964
M. Wt: 272.34 g/mol
InChI Key: XCBBALHAYUXVCC-SNVBAGLBSA-N
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Description

[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamine group at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position (Figure 1). The Boc group serves as a transient protective group for amines, enabling selective chemical modifications in synthetic workflows . This compound is classified as a tertiary amine and has applications in pharmaceutical intermediates, particularly in the synthesis of bioactive molecules requiring stereochemical precision .

Properties

IUPAC Name

2-[(3R)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-15(12(18)19-13(2,3)4)10-6-7-14(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBBALHAYUXVCC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The primary application of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is in the development of pharmaceuticals. Its structure allows it to function as a building block for more complex molecules, particularly in the synthesis of peptide-based drugs. The tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be readily removed to yield free amino groups for further reactions.

Case Study: Synthesis of Peptide Analogues

Recent studies have explored the use of this compound in synthesizing peptide analogues that exhibit enhanced biological activity. For instance, researchers have synthesized analogues that target specific receptors involved in neurological disorders, demonstrating improved binding affinities compared to their parent compounds.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. The structural features of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid allow it to interact with active sites of various enzymes, potentially leading to therapeutic effects.

Example: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV inhibitors are crucial in managing type 2 diabetes. Studies have shown that derivatives of this compound can inhibit DPP-IV activity, leading to increased levels of incretin hormones and improved glycemic control in diabetic models.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its derivatives have been studied for effects on neurotransmitter systems, particularly those involving GABA and glutamate pathways.

Research Findings: Effects on Anxiety and Depression Models

In preclinical trials, derivatives of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid have shown promising results in reducing anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders.

Comparative Data Table

Application AreaCompound RoleKey Findings
Pharmaceutical DevelopmentBuilding Block for PeptidesEnhanced biological activity in analogues
Enzyme InhibitionDPP-IV InhibitorImproved glycemic control in diabetic models
NeuropharmacologyModulator of Neurotransmitter SystemsReduced anxiety-like behaviors in animal models

Mechanism of Action

The mechanism of action of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc protecting group ensures that the amine functionality remains intact during reactions, allowing for selective modifications. The pyrrolidine ring can interact with biological targets, influencing pathways such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolidine core : A five-membered saturated ring with nitrogen, contributing to conformational rigidity.
  • Boc-protected ethylamine : Enhances solubility in organic solvents and stabilizes the amine during reactions.
  • Acetic acid side chain : Provides a carboxylic acid functional group for further derivatization.

Comparison with Structural Analogs

The target compound belongs to a broader class of pyrrolidine- and piperidine-based acetic acid derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent variations, molecular properties, and synthetic relevance.

Substituent Variations on the Pyrrolidine/Piperidine Core

Compound Name Core Structure Substituents at Position 3 Molecular Formula Molecular Weight CAS Number Key References
[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine Boc-protected ethylamine C₁₃H₂₄N₂O₄ 296.34 g/mol Not explicitly provided
[(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine Cbz-protected methylamine C₁₅H₂₀N₂O₄ 304.33 g/mol 1357923-30-8
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine Cbz-protected cyclopropylamine C₁₇H₂₂N₂O₄ 328.37 g/mol 114779-79-2
((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid Piperidine Boc-protected amine C₁₂H₂₂N₂O₄ 270.31 g/mol 30692-37-6
[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine Benzyl-isopropylamine C₁₆H₂₄N₂O₂ 284.37 g/mol 1354017-13-2

Structural Insights :

  • Protective Groups: Replacement of Boc with benzyloxycarbonyl (Cbz) alters solubility and deprotection conditions. Boc is cleaved under acidic conditions, whereas Cbz requires hydrogenolysis .
  • Ring Size : Piperidine derivatives (6-membered ring) exhibit reduced ring strain compared to pyrrolidine (5-membered), affecting conformational flexibility and binding affinity in drug design .

Biological Activity

[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound characterized by its unique structural components, including a pyrrolidine ring, an acetic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. This compound has drawn interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is primarily attributed to its interactions with various molecular targets. The Boc protecting group allows for selective modifications, while the pyrrolidine ring can engage in interactions that influence enzyme inhibition and receptor binding.

Pharmacological Profiles

Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological activities, including:

  • Antiviral Activity : Some studies have shown that derivatives of pyrrolidine compounds possess antiviral properties, potentially acting against viruses such as SARS-CoV and influenza .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, with implications for treating conditions like cancer and viral infections .

Case Studies

  • Antiviral Efficacy : A study on pyrrolidine derivatives demonstrated significant antiviral activity against tobacco mosaic virus (TMV), with curative activities exceeding 55% at certain concentrations. This suggests that similar compounds may have therapeutic potential against viral pathogens .
  • Enzyme Interaction Studies : Research involving enzyme kinetics has shown that pyrrolidine derivatives can effectively inhibit key enzymes involved in metabolic pathways, supporting their potential role in drug design .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-propionic acidPropionic acid moietyAntiviral properties
[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-butyric acidButyric acid moietyEnzyme inhibition

These comparisons illustrate how variations in the acyl moiety can influence biological activity.

Synthetic Routes and Applications

The synthesis of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves several steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
  • Boc Protection : The introduction of the Boc group protects the amine during subsequent reactions.
  • Acetic Acid Attachment : The final step involves attaching the acetic acid moiety.

This compound serves as an intermediate in synthesizing more complex organic molecules and has applications in studying enzyme mechanisms and protein-ligand interactions .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid. Future studies should focus on:

  • Detailed pharmacokinetic profiling to assess bioavailability and metabolism.
  • In vivo efficacy studies to evaluate therapeutic outcomes in disease models.

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